molecular formula C7H8BrNO2 B11760858 2-Bromo-4,5-dimethoxypyridine

2-Bromo-4,5-dimethoxypyridine

Cat. No.: B11760858
M. Wt: 218.05 g/mol
InChI Key: QNMQNEZAAXXDRI-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxypyridine is a heterocyclic organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, featuring bromine and methoxy substituents at the 2, 4, and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxypyridine typically involves the bromination of 4,5-dimethoxypyridine. One common method includes the use of bromine in a non-polar solvent under controlled conditions to achieve selective bromination at the 2-position . The reaction is often carried out in the presence of a catalyst or initiator to enhance the reaction rate and yield.

Industrial Production Methods: For industrial-scale production, a one-pot method is often employed. This involves the electrophilic bromination of 3,4-dimethoxytoluene followed by free radical bromination to introduce the bromine atom at the desired position . This method is advantageous due to its simplicity, cost-effectiveness, and high yield, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound.

Scientific Research Applications

2-Bromo-4,5-dimethoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxypyridine involves its interaction with specific molecular targets. For instance, in coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

2-bromo-4,5-dimethoxypyridine

InChI

InChI=1S/C7H8BrNO2/c1-10-5-3-7(8)9-4-6(5)11-2/h3-4H,1-2H3

InChI Key

QNMQNEZAAXXDRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1OC)Br

Origin of Product

United States

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